![molecular formula C14H17N3O2S B2947823 N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide CAS No. 313660-19-4](/img/structure/B2947823.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide: , also known as ANAVEX2-73 or blarcamesine, is a small molecule drug that has shown potential in the treatment of various neurodegenerative diseases. Below is a comprehensive analysis of its scientific research applications, focusing on six unique fields:
Alzheimer’s Disease
ANAVEX2-73 has successfully completed a Phase 2a clinical trial for Alzheimer’s disease and is currently in Phase IIb/Phase III trials . It aims to address the cognitive and memory deficits associated with Alzheimer’s by activating the sigma-1 receptor (SIGMAR1), which is pivotal to restoring neural cell homeostasis and promoting neuroplasticity .
Rett Syndrome
This compound has completed both Phase 2 and Phase 3 studies in adult patients with Rett syndrome, a rare genetic neurological disorder. The drug’s mechanism of action may help alleviate some of the neurological symptoms associated with this condition .
Parkinson’s Disease Dementia
ANAVEX2-73 has undergone a Phase 2 proof-of-concept study for Parkinson’s disease dementia. The treatment targets the cognitive impairments and difficulties with executive functions that are common in patients with Parkinson’s disease .
Amyotrophic Lateral Sclerosis (ALS)
In preclinical trials for ALS, ANAVEX2-73 is being investigated for its neuroprotective effects that could potentially slow down the progression of this debilitating motor neuron disease .
Stroke
Blarcamesine is also being studied in preclinical trials for its efficacy in treating stroke, possibly by reducing brain damage and promoting recovery through its action on neural cells .
Each of these applications represents a unique field of research where ANAVEX2-73 shows promise due to its neuroprotective and neurorestorative properties. The ongoing clinical trials and studies are crucial steps towards understanding the full potential and therapeutic benefits of this compound.
Blarcamesine - Wikipedia US FDA Orphan Drug Designation to ANAVEX®2-73 (blarcamesine) for the Treatment of Fragile X Syndrome Promising Results of Preclinical Study of ANAVEX®2-73 ANAVEX®2-73 (BLARCAMESINE) PHASE 2B/3 STUDY MET PRIMARY AND KEY SECONDARY ENDPOINTS
特性
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8(18)15-9-5-6-10-11(7-9)20-13(16-10)17-12(19)14(2,3)4/h5-7H,1-4H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNUCYFNSJSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。